1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7OS/c1-23-16-15(21-22-23)17(20-11-19-16)27-10-14(26)25-8-6-24(7-9-25)13-4-2-12(18)3-5-13/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVMQLGTHJJFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a synthetic derivative that belongs to the class of piperazine and triazole compounds. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.87 g/mol. The presence of both the piperazine and triazole moieties in its structure suggests a diverse range of biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Activity
In vitro studies have indicated that triazole-containing compounds can exhibit antiproliferative effects against cancer cell lines. For example, related compounds have shown activity against A549 (lung cancer), MCF-7 (breast cancer), and other tumor cell lines . The proposed mechanism involves the induction of apoptosis and modulation of signaling pathways associated with cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Chlorophenyl Group : The presence of the chlorophenyl substituent is known to enhance lipophilicity, which may improve membrane permeability and bioavailability.
- Piperazine Ring : This moiety is often associated with central nervous system activity and may contribute to the compound's pharmacological profile.
- Triazole Ring : The incorporation of the triazole ring is crucial for its biological efficacy, particularly in antifungal and anticancer activities .
Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of several triazole derivatives, including those similar to our compound. The study found that modifications in the triazole structure significantly affected their Minimum Inhibitory Concentration (MIC) values against various pathogens. For instance, a derivative with a methyl group at position 3 showed enhanced activity against Candida albicans with MIC values as low as 12.5 µg/mL .
Study 2: Anticancer Activity
Another study focused on a series of piperazine-based compounds where one derivative demonstrated potent anticancer activity against MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways, suggesting that similar mechanisms may be applicable to our target compound .
Data Tables
| Activity Type | Tested Compound | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Antimicrobial | Triazole Derivative | E. coli | 15 µg/mL |
| Antimicrobial | Triazole Derivative | Candida albicans | 12.5 µg/mL |
| Anticancer | Piperazine Derivative | MCF-7 | IC50 = 20 µM |
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Antidepressant Activity
- Antimicrobial Properties
- Anticancer Potential
Case Study 1: Antidepressant Effects
A study investigated the effects of related piperazine compounds on serotonin receptors. Results indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), leading to enhanced mood stabilization. The specific role of the chlorophenyl group in receptor affinity was highlighted as a key factor .
Case Study 2: Antimicrobial Activity
In vitro evaluations demonstrated that triazole-containing compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The compound's thioether functionality was found to play a crucial role in enhancing membrane permeability, thus improving antimicrobial efficacy .
Case Study 3: Anticancer Mechanisms
Research involving triazolo-pyrimidine derivatives showed that they could inhibit specific kinases involved in cancer cell proliferation. Molecular docking studies suggested favorable interactions between the compound and target proteins associated with cancer pathways .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyrimidine Core
The triazolopyrimidine ring in the target compound is substituted with a methyl group at the 3-position. A closely related analog, 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone (), replaces the methyl group with a benzyl moiety. This substitution increases molecular weight by ~76 g/mol and enhances lipophilicity (ClogP increase: ~1.5), which could improve membrane permeability but reduce aqueous solubility .
Table 1. Substituent Impact on Key Properties
| Compound | Triazolopyrimidine Substituent | Molecular Weight (g/mol) | ClogP* |
|---|---|---|---|
| Target Compound | 3-methyl | ~429.9 | ~2.1 |
| Benzyl-Substituted Analog (E4) | 3-benzyl | ~506.0 | ~3.6 |
*ClogP estimated using fragment-based methods.
Comparison with Sulfonylpiperazine Derivatives
describes 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone derivatives. Unlike the target compound, these analogs feature a sulfonyl group on the piperazine ring and a tetrazole-thiol moiety instead of triazolopyrimidine. Additionally, tetrazole-thiols exhibit higher metabolic stability than triazolopyrimidine-thioethers due to resistance to glutathione-mediated cleavage .
Table 2. Functional Group Comparison
| Compound | Piperazine Substituent | Heterocycle-Thio Group | Key Stability Feature |
|---|---|---|---|
| Target Compound | 4-Chlorophenyl | Triazolopyrimidine-thio | Moderate oxidative stability |
| Sulfonylpiperazine (E2) | Phenylsulfonyl | Tetrazole-thiol | High metabolic stability |
Analytical and Computational Comparisons
- NMR Profiling : highlights the use of NMR to compare chemical shifts in structurally related compounds. For the target compound, protons on the triazolopyrimidine ring (e.g., positions 39–44) would exhibit distinct shifts compared to tetrazole analogs () due to aromatic ring current effects .
- For example, the benzyl-substituted analog () may share >85% fingerprint similarity with the target, suggesting overlapping bioactivity .
Lumping Strategy for Reaction Modeling
proposes grouping compounds with analogous cores (e.g., piperazine-ethanones) into surrogate categories. The target compound and its analogs could be lumped to simplify reaction modeling, as their shared piperazine-thioether scaffold likely undergoes similar degradation pathways (e.g., hydrolysis at the ethanone bridge) .
Q & A
Basic: What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the piperazine-chlorophenyl fragment via nucleophilic substitution or coupling reactions (e.g., using 4-chlorophenylpiperazine precursors) .
- Step 2: Thioether linkage formation between the piperazine moiety and the triazolo-pyrimidine core. This step often employs coupling agents like HOBt/TBTU in anhydrous DMF under nitrogen, with yields sensitive to solvent purity and temperature (50–60°C optimal) .
- Step 3: Final acetylation or ketone group introduction using acetyl chloride or similar reagents in dichloromethane .
Critical Factors:
- Catalysts: HOBt/TBTU improves coupling efficiency (yields ~50–70%) .
- Solvent Choice: Polar aprotic solvents (DMF, DCM) enhance reaction homogeneity .
- Temperature Control: Exceeding 70°C risks triazolo-pyrimidine ring decomposition .
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Answer:
- 1H NMR: Proton environments (e.g., aromatic protons at δ 7.32–7.00 ppm, piperazine CH2 at δ 3.22–3.82 ppm) confirm substituent positions .
- X-ray Crystallography: Resolves 3D conformation (e.g., bond angles, torsion) with data-to-parameter ratios >13:1 ensuring reliability .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion matching calculated mass ±0.001 Da) .
Advanced: How can researchers optimize structure-activity relationship (SAR) studies for this compound?
Answer:
- Methodology:
- Derivative Synthesis: Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl) to assess bioactivity changes .
- Biological Assays: Test derivatives against target enzymes (e.g., tyrosine kinases) using competitive binding assays .
- Computational Docking: Compare binding affinities via AutoDock Vina to triage candidates before in vitro testing .
Example: Replacing the 3-methyl group on the triazolo-pyrimidine with bulkier substituents reduced kinase inhibition by 40%, suggesting steric hindrance effects .
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Step 1: Validate computational models using experimental crystallography data (e.g., compare predicted vs. observed binding poses) .
- Step 2: Reassess force field parameters (e.g., AMBER vs. CHARMM) for ligand flexibility and solvation effects .
- Step 3: Conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving discrepancies in ΔG values .
Case Study: A predicted IC50 of 10 nM for kinase inhibition may deviate experimentally due to unaccounted protein conformational changes .
Advanced: What experimental designs are optimal for assessing environmental stability?
Answer:
- Design:
- Longitudinal Study: Expose the compound to UV light, varying pH (4–10), and microbial cultures over 6–12 months .
- Analytical Methods: Use LC-MS/MS to quantify degradation products (e.g., sulfoxide derivatives) .
- Variables:
- pH: Stability decreases at alkaline conditions (t1/2 = 14 days at pH 10 vs. 90 days at pH 7) .
- Temperature: Arrhenius plots predict activation energy for hydrolysis .
Advanced: How to address low reproducibility in biological assay results?
Answer:
- Troubleshooting Checklist:
- Compound Purity: Confirm ≥95% purity via HPLC (C18 column, 254 nm) .
- Assay Conditions: Standardize ATP concentrations in kinase assays (±10% variability) .
- Cell Line Authentication: Use STR profiling to rule out cross-contamination .
Example: A 20% variation in IC50 values was traced to inconsistent DMSO stock solution storage (−20°C vs. room temperature) .
Advanced: What strategies improve crystallization for X-ray studies?
Answer:
- Crystallization Screens: Employ sparse matrix screens (e.g., Hampton Index) with PEG 3350 and ammonium sulfate .
- Cryoprotection: Soak crystals in 25% glycerol before flash-freezing .
- Data Collection: Use synchrotron radiation (λ = 0.98 Å) to enhance resolution (<1.0 Å) .
Example: Crystals of a related piperazine derivative diffracted to 0.92 Å resolution, revealing critical hydrogen bonding with Tyr-123 .
Basic: How to analyze metabolic pathways in preclinical studies?
Answer:
- In Vitro Models: Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-QTOF-MS to identify phase I/II metabolites .
- Key Metabolites: Look for N-dealkylation (piperazine cleavage) or glutathione adducts .
Advanced: What statistical methods are recommended for multi-variable experimental designs?
Answer:
- Design of Experiments (DOE): Apply factorial designs (e.g., 2k-p) to optimize synthesis parameters (temperature, catalyst loading) .
- ANOVA: Analyze variance in bioactivity data across rootstocks or cell lines, with post-hoc Tukey tests .
Advanced: How to evaluate ecological risks of this compound?
Answer:
- Tiered Assessment:
- Acute Toxicity: Daphnia magna 48-hr LC50 tests .
- Bioaccumulation: Log Kow values predicted via shake-flask method .
- Long-Term Effects: Mesocosm studies on algal populations over 60 days .
Data Example: A log Kow >3.5 suggests moderate bioaccumulation potential, requiring mitigation strategies .
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